molecular formula C13H16N4O3 B3018395 1-Methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carboxylic acid CAS No. 1913853-77-6

1-Methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carboxylic acid

Cat. No.: B3018395
CAS No.: 1913853-77-6
M. Wt: 276.296
InChI Key: NIQFROLTMGTGJX-UHFFFAOYSA-N
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Description

1-Methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyrazolo[3,4-b]pyridine core, makes it a subject of interest in medicinal chemistry and drug design .

Preparation Methods

The synthesis of 1-Methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors One common synthetic route includes the formation of the pyrazolo[3,4-b]pyridine core through cyclization reactionsIndustrial production methods often employ microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

1-Methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

The mechanism of action of 1-Methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carboxylic acid involves the inhibition of tropomyosin receptor kinases (TRKs). These kinases play a crucial role in cell proliferation and differentiation. By binding to the active site of TRKs, the compound prevents their activation, thereby inhibiting downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

1-Methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carboxylic acid can be compared with other pyrazolopyridine derivatives:

Properties

IUPAC Name

1-methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3/c1-17-12-9(7-15-17)11(10(6-14-12)13(18)19)16-8-2-4-20-5-3-8/h6-8H,2-5H2,1H3,(H,14,16)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQFROLTMGTGJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=C(C(=C2C=N1)NC3CCOCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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